molecular formula C10H11NO2 B1180259 TNP2 protein CAS No. 139247-62-4

TNP2 protein

Cat. No.: B1180259
CAS No.: 139247-62-4
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Description

TNP2 (Transition Nuclear Protein 2) is a zinc-binding protein encoded in humans on chromosome 16 and is predominantly expressed in the testis, specifically in late spermatids . This protein plays a critical role during the later stages of spermiogenesis, facilitating the extensive chromatin remodeling necessary for sperm maturation . Its function involves the replacement of histones with protamines, a key process that leads to hyper-condensation of sperm DNA, which is essential for protecting the genetic integrity of the sperm . Research utilizing mouse models with Tnp2 mutations has shown that the absence of this protein leads to defective sperm chromatin condensation, sperm head abnormalities, and reduced sperm motility, underscoring its vital role in male fertility . Consequently, the TNP2 protein serves as a valuable reagent for researchers investigating the molecular mechanisms of spermatogenesis, sperm DNA packaging, and the genetic basis of male infertility . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

139247-62-4

Molecular Formula

C10H11NO2

Synonyms

TNP2 protein

Origin of Product

United States

Molecular Architecture and Interacting Partners of Tnp2 Protein

Protein Domain Organization and Functionally Relevant Motifs

TNP2 is characterized by a distinct domain architecture that dictates its function. It possesses two primary functional domains: an N-terminal domain and a C-terminal domain. The N-terminal region contains two zinc finger motifs, which are crucial for specific DNA recognition. researchgate.net In contrast, the C-terminal domain is highly basic, rich in arginine and lysine (B10760008) residues, and is primarily involved in the electrostatic interactions that lead to DNA condensation. researchgate.netresearchgate.net

The primary DNA-binding domains of TNP2 are its zinc finger motifs located in the N-terminal region. researchgate.net These structures are characterized by the coordination of a zinc ion by cysteine and histidine residues, which stabilizes a small, folded protein domain. This stable scaffold allows the protein to make specific contacts with the DNA. github.iowikipedia.org The basic C-terminal tail also contributes significantly to DNA binding through non-specific electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

While the specific domains of TNP2 responsible for protein-protein interactions are less defined than its DNA-binding domains, it is understood that these interactions are crucial for its function. TNP2 interacts with a network of other proteins involved in spermiogenesis, including TNP1 and protamines. string-db.orgstring-db.org These interactions are essential for the coordinated replacement of nuclear proteins during chromatin condensation. The formation of protein complexes is a common mechanism in cellular processes, allowing for precise regulation and function. ebi.ac.uk

Protein-DNA Interactions

The interaction of TNP2 with DNA is a critical aspect of its function in chromatin remodeling. This interaction is multifaceted, involving both specific sequence recognition and non-specific binding that leads to changes in chromatin structure.

TNP2 exhibits a preference for binding to GC-rich sequences, a characteristic that is dependent on the presence of zinc. wikigenes.org The zinc finger motifs in the N-terminal domain are responsible for this specific recognition of CpG islands. researchgate.net Rat spermatidal TNP2 has been shown to condense alternating GC copolymers preferentially in a zinc-dependent manner. wikigenes.org This binding is thought to be a key step in initiating chromatin condensation at specific loci. oup.com The mechanism of binding likely involves the insertion of parts of the protein structure into the grooves of the DNA, allowing for specific amino acid residues to form hydrogen bonds and other interactions with the DNA bases. buffalo.edu

Protein-Protein Interaction Networks

TNP2 functions within a complex network of protein-protein interactions that are essential for the proper execution of spermiogenesis. Understanding these networks provides insight into the coordinated regulation of this developmental process.

Interacting ProteinFunction in SpermiogenesisInteraction Evidence
TNP1Also a transition protein involved in chromatin remodeling. May have some redundant functions with TNP2. oup.comCo-expression, Co-occurrence string-db.org
Protamine 1 (PRM1)A major nuclear protein in mature sperm, responsible for the final stage of DNA compaction. nih.govCo-expression, Co-occurrence string-db.org
Protamine 2 (PRM2)Another key protamine involved in the hyper-condensation of sperm chromatin. nih.govCo-expression, Co-occurrence string-db.org
Histone Deacetylases (HDACs)Enzymes that remove acetyl groups from histones, generally leading to chromatin condensation. Their activity is a prerequisite for histone replacement.Functional Relationship

The interaction network of TNP2 primarily involves other nuclear proteins that are sequentially expressed during spermiogenesis. The coordinated expression and interaction of TNP1, TNP2, and the protamines ensure the orderly replacement of histones and the progressive compaction of chromatin. oup.com The genes for TNP2, PRM1, and PRM2 are often found clustered together in the genome, suggesting a coordinated regulation of their expression. wikigenes.org Studies in mice with targeted deletions of the Tnp2 gene have shown that its absence can lead to a compensatory increase in TNP1 levels, indicating a close functional relationship and potential for partial compensation between these two proteins. nih.govnih.gov

Interactions with Histones and Sperm-Specific Histone Variants (e.g., H2AB1-H2BC1/TH2B dimer)

The primary role of transition proteins is to mediate the replacement of the nucleosomal histone-based chromatin structure with a more compact, non-nucleosomal configuration. During spermiogenesis, somatic histones are largely displaced from the DNA. This process is facilitated by the hyperacetylation of histones, which is thought to weaken their association with DNA, making them accessible for removal. nih.gov

Associations with Protamines (PRM1, PRM2, PRM3) and Their Processing

Following the displacement of histones, TNPs are themselves replaced by protamines (PRM1 and PRM2 in humans and mice), which are small, arginine-rich proteins that mediate the final, extreme condensation of sperm chromatin. The genes for PRM1, PRM2, and TNP2 are organized in a close cluster on the same chromosome in mammals, suggesting a co-regulated expression and a tight functional relationship. nih.gov

A critical function of TNP2 is its role in the proper processing of protamine 2. nih.gov PRM2 is synthesized as a larger precursor protein that must be proteolytically cleaved to its mature, functional form. nih.gov Research using Tnp2-null mice has conclusively shown that in the absence of TNP2, there are elevated levels of precursor and partially processed forms of PRM2 in the spermatid nuclei. nih.gov This failure in PRM2 maturation leads to incomplete chromatin condensation, resulting in sperm chromatin that is more susceptible to denaturation. nih.gov Therefore, TNP2 is not essential for the initial binding of protamines to DNA but is necessary for ensuring the correct processing of PRM2, which is vital for the completion of chromatin condensation and the structural integrity of the sperm nucleus. nih.gov There is no documented direct interaction between TNP2 and PRM3.

Interplay with Other Transition Proteins (TNP1, TNP4)

In mammals, the transition protein family includes TNP1, TNP2, and in some species, TNP4. These proteins are co-expressed in elongating and condensing spermatids and appear to have both distinct and overlapping functions. There is a significant interplay between TNP1 and TNP2. nih.gov Studies on knockout mice have revealed a compensatory relationship; the targeted deletion of the Tnp2 gene results in a compensatory, translationally regulated increase in the levels of TNP1 protein in the testis. nih.gov

Conversely, the absence of TNP1 leads to the abnormal retention of TNP2 in the nucleus. nih.gov This suggests that the proper displacement and turnover of one transition protein are dependent on the presence of the other. nih.gov While both are involved in chromatin condensation, they have different effects in vitro, with TNP1 generally decreasing the melting temperature of DNA while TNP2 increases it. This has led to the hypothesis that TNP1 is more involved in histone removal, while TNP2 is more involved in the subsequent condensation phase. TNP4 is also part of the chromatin remodeling process where histones are replaced, though its specific interactions with TNP2 are less characterized. nih.gov

Interactions with Chromatin Modifiers and Chaperones (e.g., IPO4, KAT3B/p300, PRMT4, KMT7/Set9, NPM3, HSPA2)

The function of TNP2 is finely tuned by post-translational modifications and interactions with molecular chaperones. These interactions regulate its DNA binding affinity, its association with other proteins, and its role in the sequential steps of chromatin remodeling.

KAT3B/p300: The histone acetyltransferase KAT3B (also known as p300) has been shown to acetylate TNP2. nih.gov This acetylation occurs on four specific lysine residues within the basic C-terminal domain of TNP2, a region responsible for its DNA condensation properties. nih.gov Acetylation by p300 significantly reduces the ability of TNP2 to condense DNA. nih.gov

NPM3: TNP2 interacts with Nucleophosmin 3 (NPM3), a putative histone chaperone whose expression is high in haploid spermatids. nih.gov This interaction is interestingly impeded when TNP2 is acetylated by p300. nih.gov This suggests a regulatory switch: de-acetylated TNP2 can interact with NPM3, while acetylated TNP2 cannot, potentially modulating its function and turnover.

PRMT4 and KMT7/Set9: TNP2 undergoes methylation by at least two different methyltransferases. nih.gov Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) methylates TNP2 at arginine residues 71, 75, and 92. nih.gov Concurrently, Lysine Methyltransferase 7 (KMT7, also known as Set9) methylates TNP2 at lysine residues 88 and 91. nih.gov These modifications add another layer of regulatory complexity to TNP2 function during spermiogenesis.

HSPA2: The testis-enriched heat shock protein HSPA2 functions as a molecular chaperone during spermiogenesis. After meiosis, HSPA2 is known to chaperone the spermatid-specific DNA packaging transition proteins. nih.gov Proteomic analysis has revealed the existence of complexes containing TNP1, TNP2, and HSPA2, indicating that HSPA2 assists in the proper folding, assembly, or transport of TNP2 during the chromatin remodeling process. nih.gov

IPO4: Importin 4 (IPO4) is a nuclear import receptor. While TNP2 possesses a nuclear localization signal and is actively transported into the spermatid nucleus, a direct interaction with IPO4 has not been specifically documented in the reviewed literature. nih.gov

The interactions between TNP2 and its modifying enzymes are summarized in the table below.

Interacting ModifierProtein ClassModificationSite of Modification on TNP2Functional Consequence
KAT3B (p300) AcetyltransferaseAcetylation4 Lysine residues in C-terminusReduces DNA condensation property; Impedes interaction with NPM3. nih.gov
PRMT4 (CARM1) Arginine MethyltransferaseMethylationArginine 71, 75, 92Part of post-translational modification profile during spermiogenesis. nih.gov
KMT7 (Set9) Lysine MethyltransferaseMethylationLysine 88, 91Part of post-translational modification profile during spermiogenesis. nih.gov

The following table details the interactions of TNP2 with protein chaperones.

Interacting ChaperoneProtein ClassFunctional Role of Interaction
NPM3 Nucleophosmin/NucleoplasminPutative histone chaperone; Interaction is blocked by TNP2 acetylation. nih.gov
HSPA2 Heat Shock ProteinChaperones transition proteins during chromatin packaging. nih.govnih.gov

Other Identified Interacting Proteins and Their Roles in Spermatogenesis (e.g., SPEM1, KDM3A, KPNA3, NUPR2, SYCP3)

Beyond chromatin modifiers, TNP2 exists within a broader network of proteins essential for spermatid development.

SPEM1: Spermatid Maturation 1 (SPEM1) is a protein expressed exclusively in the cytoplasm of late-stage spermatids. While a direct physical interaction has not been shown, there is a strong functional link between SPEM1 and TNP2. Male mice deficient in Spem1 are infertile and exhibit deformed sperm, a key feature of which is the failure of cytoplasm removal, leading to a bent head wrapped by the tail. This phenotype is strikingly similar to that observed in mice deficient in Tnp2, suggesting that aberrant nuclear condensation caused by the absence of TNP2 may affect the same downstream cytoplasmic remodeling pathway that SPEM1 is involved in.

KDM3A: Lysine Demethylase 3A (KDM3A) is a histone demethylase essential for spermatogenesis. Its role is primarily transcriptional; it regulates the expression of key genes required for sperm chromatin packaging, including protamine 1 (PRM1) and transition protein 1 (TNP1). uniprot.org Therefore, KDM3A does not directly interact with TNP2 protein but acts upstream to regulate the expression of other crucial components of the chromatin condensation machinery.

SYCP3: Synaptonemal Complex Protein 3 (SYCP3) is a major structural component of the lateral elements of the synaptonemal complex. nih.govelifesciences.org This structure mediates the pairing of homologous chromosomes during an earlier phase of meiosis (prophase I) and is disassembled long before the appearance of transition proteins in elongating spermatids. nih.govelifesciences.org Consequently, SYCP3 and TNP2 function at distinct and separate stages of germ cell development, and no direct interaction is known or expected.

KPNA3 and NUPR2: Karyopherin Alpha 3 (KPNA3) is an adapter protein involved in nuclear import, and Nuclear Protein 2 (NUPR2) is a transcriptional regulator. uniprot.orgwikipedia.org No direct interactions between TNP2 and either KPNA3 or NUPR2 have been identified in the literature reviewed.

Cellular and Developmental Aspects of Tnp2 Protein Biology

Subcellular Localization and Dynamic Movement

The function of TNP2 is intrinsically linked to its specific location within the developing sperm cell. Its presence in the nucleus and its direct interaction with chromatin are fundamental to its role in sperm development.

TNP2 is definitively a nuclear protein, found exclusively within the male germ cell nucleus during specific stages of development. wikipedia.orgnih.gov Gene ontology and protein databases categorize its cellular component as the nucleus. wikipedia.org Its primary function of replacing histones necessitates its localization within the nucleus where the cell's genetic material is housed. nih.govtandfonline.comnih.gov

While TNP2's presence in the nucleus is well-established, current scientific literature does not provide direct evidence for its specific compartmentalization within the nucleolus, a distinct sub-region of the nucleus. The primary documented role of TNP2 is associated with the broader chromatin structure throughout the nucleus rather than with the specific functions of the nucleolus.

TNP2 is a DNA-binding protein that directly associates with the chromatin of developing spermatids. oup.com It is considered a fundamental component of the nucleosome during the chromatin remodeling phase of spermiogenesis. wikipedia.orgmaayanlab.cloudnih.gov In this critical process, the nucleosomal structure of the chromatin, which is organized by histones, is dramatically altered to achieve the high level of compaction required in the mature sperm head.

The process begins with the displacement of histones, and TNP2 plays a crucial, intermediary role. nih.govnih.gov It is loaded onto the nucleosomes, temporarily replacing the histones. maayanlab.cloud This action facilitates the subsequent recruitment and processing of protamines, which in turn replace TNP2 to achieve the final, highly condensed state of sperm chromatin. nih.govtandfonline.com This sequential replacement highlights the dynamic and intimate association of TNP2 with the chromosomal material at the nucleosomal level.

Regulation of Tnp2 Gene Expression and Protein Activity

Transcriptional Regulation Mechanisms

The initiation of TNP2 gene expression is a highly regulated process involving the interplay of specific DNA sequences within its promoter and the binding of various transcription factors. This intricate control ensures that TNP2 is expressed exclusively in post-meiotic male germ cells at the precise time it is needed for chromatin remodeling.

Analysis of Promoter Regions and Transcription Factor Binding

The promoter region of the TNP2 gene contains specific consensus sequences that serve as binding sites for key transcription factors, thereby driving its expression in spermatids. One of the most well-characterized regulatory elements in the TNP2 promoter is the cAMP response element (CRE). The transcription factor cAMP-responsive element modulator (CREM) and its testis-specific co-activator, activator of CREM in the testis (ACT), play a pivotal role in the transcriptional activation of TNP2. oup.comnih.gov

Studies have demonstrated that both CREM and ACT bind to the CRE region within the promoters of TNP2 and other post-meiotic genes like TNP1 and the protamine genes (PRM1 and PRM2). oup.com This binding initiates the transcription of these genes, which are essential for the compaction of sperm chromatin. The activator isoform, CREMτ, is particularly important in controlling the expression of these genes during the post-meiotic stages of spermatogenesis. nih.gov Research has shown a significant correlation between the expression levels of CREM and ACT and their target genes, including TNP2, in testicular tissues. In cases of male infertility associated with post-meiotic arrest, a notable decrease in the expression of CREM, ACT, and consequently TNP2, is observed. oup.com

Transcription Factor/Co-activatorBinding SiteFunction in TNP2 Regulation
CREM (cAMP-responsive element modulator) CRE (cAMP response element)Key activator of transcription. Binds to the CRE in the TNP2 promoter to initiate gene expression in post-meiotic germ cells. oup.comnih.gov
ACT (Activator of CREM in the testis) Binds to CREMA testis-specific co-activator that enhances the transcriptional activity of CREM, thereby promoting TNP2 expression. oup.com

Involvement of Co-regulatory Axes (e.g., Androgen Receptor-Chromodomain Y-Like Protein complex)

The broader regulation of spermatogenesis involves complex signaling pathways, including those governed by hormones. The androgen receptor (AR) plays a crucial role in this process, and its activity is modulated by various co-regulatory proteins. One such co-regulator is the Chromodomain Y-Like Protein (CDYL). The AR-CDYL complex has been shown to be a critical regulatory axis in Sertoli cells, orchestrating the expression of a network of genes essential for spermatogenesis.

While direct binding of the AR-CDYL complex to the TNP2 promoter has been demonstrated for the functionally related TNP1 gene, the intricate co-regulation of genes involved in chromatin condensation during spermiogenesis suggests a potential role for this complex in TNP2 regulation as well. nih.gov Disruption of the AR-CDYL regulatory axis can contribute to spermatogenic failure by affecting the expression of key genes required for sperm development. nih.gov Further research is needed to definitively establish a direct interaction between the AR-CDYL complex and the TNP2 promoter.

Post-Transcriptional Regulation

Following the transcription of the TNP2 gene, its mRNA transcript undergoes several layers of regulation before the TNP2 protein is finally synthesized. These post-transcriptional control mechanisms are vital for ensuring that the protein is produced at the correct time and in the appropriate amount during the later stages of spermiogenesis.

mRNA Processing and Stability in Germ Cells

Furthermore, the protein RANBP9 is also implicated in maintaining the appropriate levels of TNP2 mRNA. A significant decrease in the mRNA levels of TNP1, TNP2, PRM1, and PRM2 is observed in the absence of interaction with RANBP9, suggesting its role in the stability or processing of these transcripts. researchgate.net

Translational Control Mechanisms (e.g., mRNA storage and delayed translation)

A hallmark of gene expression in post-meiotic male germ cells is the temporal uncoupling of transcription and translation. The TNP2 mRNA is a classic example of a transcript that is synthesized in round spermatids but is not immediately translated. Instead, it is stored in the cytoplasm for up to seven days in translationally inert messenger ribonucleoprotein (mRNP) particles. nih.gov

This delayed translation is a crucial regulatory step, and the 3'-untranslated region (3'UTR) of the TNP2 mRNA plays a key role in this process. nih.gov The 3'UTR contains specific sequences that are involved in translational repression. Experimental evidence from transgenic mice, where the TNP2 3'UTR was replaced with that of another gene, demonstrated that this region is essential for preventing premature translation. In these models, the simultaneous transcription and translation of TNP2 in round spermatids led to abnormal sperm head morphogenesis, reduced motility, and male infertility. nih.gov This highlights the strict requirement for temporal and stage-specific translation of TNP2 for normal sperm development.

Regulatory ElementLocationFunction in Translational Control
3'-Untranslated Region (3'UTR) TNP2 mRNAContains sequences responsible for the storage of the mRNA in translationally inert mRNP particles and the delayed translation until the elongated spermatid stage. nih.gov

MicroRNA-Mediated Regulation (e.g., Mirn122a-mediated mRNA cleavage)

MicroRNAs (miRNAs) are small non-coding RNAs that play a significant role in the post-transcriptional regulation of gene expression, typically by binding to the 3'UTR of target mRNAs, leading to their degradation or translational repression. The expression of TNP2 is, in part, regulated by such a mechanism.

Computational and experimental studies have identified a highly conserved sequence in the 3'UTR of TNP2 mRNA that is complementary to the microRNA Mirn122a. oup.comnih.gov Mirn122a is enriched in late-stage male germ cells and has been shown to negatively regulate TNP2 expression. The interaction between Mirn122a and the TNP2 3'UTR leads to the endonucleolytic cleavage of the TNP2 mRNA. oup.comnih.gov This targeted degradation is a mechanism to control the levels of TNP2 transcript, ensuring that the protein's function is precisely regulated during the final stages of sperm maturation. oup.com

Post-Translational Modifications and Their Functional Consequences

The functional versatility of Transition Nuclear Protein 2 (TNP2) is significantly expanded through a variety of post-translational modifications (PTMs). These modifications, which occur after the protein has been synthesized, play a critical role in regulating its activity, localization, and interactions with other molecules. Key PTMs identified on TNP2 include phosphorylation, acetylation, and methylation, each contributing to the dynamic process of chromatin remodeling during spermiogenesis.

Phosphorylation and its Role in Nucleolar Localization

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a crucial regulatory mechanism for TNP2. In vitro studies have demonstrated that TNP2 can be phosphorylated by Protein Kinase A (PKA) and Protein Kinase C (PKC). nih.govresearchgate.net This modification has a direct impact on the protein's interaction with DNA. Specifically, phosphorylation of TNP2 by PKA leads to a weaker association with DNA, suggesting a role in modulating the DNA condensation process. nih.govresearchgate.net

Furthermore, phosphorylation is implicated in the subcellular localization of TNP2. Evidence suggests that for TNP2 to be localized within the nucleolus, it needs to be phosphorylated. genecards.org This localization is significant as the nucleolus is a primary site for ribosome biogenesis and is involved in various other cellular functions, indicating a potential role for TNP2 in processes beyond simple DNA packaging.

Table 1: Summary of TNP2 Phosphorylation

Modifying Kinase Effect on TNP2 Functional Consequence
Protein Kinase A (PKA) Phosphorylation Weaker association with DNA
Protein Kinase C (PKC) Phosphorylation -
- Phosphorylation Required for nucleolar localization

Acetylation by Specific Transferases (e.g., p300) and Impact on DNA Condensing Capability and Histone Chaperone Interaction

Acetylation, the addition of an acetyl group, is another vital PTM that fine-tunes the function of TNP2. The histone acetyltransferase KAT3B, also known as p300, has been identified as a key enzyme that acetylates TNP2. This modification occurs in vivo and has been demonstrated in vitro as well.

Mass spectrometry analysis has revealed that p300 acetylates four specific lysine (B10760008) residues located in the C-terminal domain of TNP2. This region of the protein is highly basic and is known to be critical for its chromatin-condensing properties. The functional consequence of this acetylation is a significant reduction in TNP2's ability to condense DNA.

In addition to its effect on DNA condensation, acetylation of TNP2 also modulates its protein-protein interactions. TNP2 is known to interact with NPM3, a putative histone chaperone. However, when TNP2 is acetylated, its interaction with NPM3 is impeded. This suggests that acetylation is a dynamic switch that can alter the binding partners of TNP2, thereby influencing the intricate choreography of chromatin reorganization during the replacement of histones by protamines.

Table 2: Effects of TNP2 Acetylation by p300

Feature Description
Acet Modyling Enzyme KAT3B (p300)
Modified Residues Four lysine residues in the C-terminal domain
Impact on DNA Interaction Significant reduction in DNA condensation capability
Impact on Protein Interaction Impeded interaction with the putative histone chaperone NPM3

Methylation (Arginine and Lysine Methylation by PRMT4 and KMT7) and Association with Chromatin

Methylation, the addition of a methyl group, on both arginine and lysine residues of TNP2 introduces another layer of regulatory complexity. Two specific methyltransferases have been identified to act on TNP2: Protein Arginine Methyltransferase 4 (PRMT4), also known as CARM1, and Lysine Methyltransferase 7 (KMT7), also known as Set9. nih.gov

In vitro assays and mutational analyses have shown that PRMT4 methylates TNP2 at three arginine residues: Arg71, Arg75, and Arg92. nih.gov Concurrently, KMT7 has been demonstrated to methylate TNP2 at two lysine residues: Lys88 and Lys91. nih.gov These modifications are not merely biochemical curiosities; modification-specific antibodies have confirmed the presence of monomethylated Lys88 (TP2K88me1) and monomethylated Arg92 (TP2R92me1) in elongating spermatids, indicating their physiological relevance. nih.gov The presence of these methylated forms of TNP2 during the active phase of chromatin condensation underscores their importance in associating with and remodeling chromatin.

A comprehensive analysis of endogenous rat TNP2 using mass spectrometry has uncovered a total of 19 novel post-translational modifications, including multiple instances of methylation, further highlighting the extensive regulatory landscape governing this critical protein. nih.gov

Table 3: TNP2 Methylation by PRMT4 and KMT7

Methyltransferase Target Residues Type of Methylation
PRMT4 (CARM1) Arg71, Arg75, Arg92 Arginine Methylation
KMT7 (Set9) Lys88, Lys91 Lysine Methylation

Functional Roles of Tnp2 Protein in Chromatin Remodeling and Spermiogenesis

Contribution to Sperm DNA Condensation

Sperm DNA condensation is a hallmark of spermiogenesis, resulting in a chromatin structure significantly more condensed than that of somatic cells. TNP2 is a critical factor in this process, facilitating the transition from a histone-based chromatin structure to a protamine-based one.

Facilitation of Highly Condensed Sperm Chromatin Formation

The replacement of histones by protamines, facilitated by proteins like TNP2, is crucial for the formation of the highly compact and stable sperm nucleus. ontosight.aijtgga.orgnih.gov This process, known as chromatin remodeling, is essential for achieving the significant condensation observed in mature sperm. ontosight.ai TNP2 binds to DNA, helping to neutralize the negative charge of the phosphate (B84403) groups, which allows protamines to bind and form a more compact structure. ontosight.ai Although germ cells in mice lacking TNP2 are capable of undergoing chromatin condensation, the condensation may be incomplete in epididymal sperm, and the sperm chromatin can be more accessible to intercalating dyes and more susceptible to acid denaturation compared to wild-type sperm. nih.govnih.gov This suggests that while not solely responsible for initiating condensation or binding protamines, TNP2 is necessary for the completion of chromatin condensation and maintaining its normal structure. nih.gov

Role in Sperm Head Morphogenesis and Structural Integrity

TNP2 also plays a role in the proper shaping and structural integrity of the sperm head. Abnormalities in sperm head morphology have been observed in the absence of functional TNP2. oup.comcapes.gov.brscilit.com Studies in mice lacking TNP2 have shown sperm head abnormalities, including malformations of the acrosomes and acrosomes not attached to the nuclear envelope. oup.comcapes.gov.br Premature translation of TNP2 mRNA has also been shown to cause abnormal head morphogenesis. scilit.comnih.gov While some studies initially suggested TNP2 was not a critical factor for shaping the sperm nucleus, the observed head abnormalities in Tnp2-null mice indicate its involvement in this process. oup.comcapes.gov.brnih.gov

Interplay with Other Nuclear Proteins in Spermatid Development

Spermatid development involves a complex interplay of various nuclear proteins. TNP2 interacts with and its function is related to other proteins crucial for chromatin remodeling and spermiogenesis, particularly TNP1 and protamines (PRM1 and PRM2). The replacement of histones by transition proteins (TNP1 and TNP2) and subsequently by protamines is a highly coordinated process. oup.comcapes.gov.brnih.govresearchgate.netjst.go.jpjtgga.org Immunostaining studies have shown that the appearance of TNP2 in the spermatid nucleus precedes that of TNP1 and PRM1 in rats. oup.com There is evidence suggesting some functional redundancy between TNP1 and TNP2, as the absence of one can be partially compensated for by the other, although double knockouts show more severe defects. capes.gov.brnih.govoup.comcsic.es TNP2 is necessary for maintaining the normal processing of PRM2. nih.govnih.gov Abnormal transcription of TNP2, along with other nuclear protein genes like HILS1 and TNP1, may be associated with defects in spermatid chromatin condensation. tandfonline.com The PRM1→PRM2→TNP2 locus exists as a coordinately expressed chromatin domain. oup.com

Genetic Variation and Evolutionary Biology of Tnp2 Protein

Genomic Organization and Linkage to Protamine Gene Clusters

The TNP2 gene is part of a tightly linked cluster of nucleoprotein genes essential for sperm chromatin condensation. In humans, TNP2 is located on chromosome 16p13.13. This region, spanning approximately 13-15 kb, also contains the genes for protamine 1 (PRM1) and protamine 2 (PRM2) oup.comnih.govbioline.org.br. In mice, the Tnp2 gene is similarly located on chromosome 16 oup.comwikigenes.org. This conserved genomic arrangement suggests a coordinated regulation of these genes during spermatogenesis wikigenes.orgnih.gov.

The human protamine gene cluster, encompassing PRM1, PRM2, and TNP2, functions as a single, coordinately expressed genic domain wikigenes.orgresearchgate.netnih.gov. A fourth gene, PRM3, has also been identified within this cluster, located between PRM2 and TNP2 in humans, mice, and rats oup.comresearchgate.netoup.com. The organization of this locus, embedded within repetitive elements, may influence its tissue-specific expression nih.govresearchgate.net.

The human TNP2 gene spans 1776 bp and includes two exons separated by an intron nih.gov. Regulatory elements such as a modified CAT box, a TATAA box, and polyadenylation sites have been identified within its sequence nih.gov. Despite its crucial role, the human TNP2 gene is expressed at a very low level compared to its orthologs in other mammalian species nih.gov. This difference in expression levels in humans may be related to the absence of a conserved GCCATCAC nucleotide sequence in the 3'-untranslated region, which is present in other mammalian species nih.gov.

In mice, the Tnp2 gene is located on chromosome 16, with a sequence map position of Chr16:10605799-10606519 bp jax.org. Studies in mice have utilized gene disruption experiments to understand the function of Tnp2, confirming that the observed phenotypes in Tnp2-mutant mice are directly due to the gene deletion oup.com.

Interspecies Variation and Evolutionary Divergence

The TNP2 gene and the TNP2 protein exhibit significant variation across different species, reflecting their evolutionary history and adaptation.

Comparative Genomics of TNP2 Across Mammalian and Primate Lineages

Comparative genomic studies of TNP2 across mammalian and primate lineages reveal both conserved features and notable divergences. While the genomic arrangement of TNP2 with the PRM genes is largely conserved across mammals, the sequence of TNP2 itself can be highly variable nih.govalbany.edu.

In primates, TNP2 has been found to evolve rapidly albany.edunih.gov. This rapid evolution makes aligning TNP2 sequences across some primate species challenging albany.edu. This contrasts with TNP1, another transition protein, which appears to be highly conserved in most species studied, with the exception of the gorilla where it may be an expressed pseudogene albany.edu.

Comparative analysis of the protamine locus genes (PRM1, PRM2, PRM3, and TNP2) in diverse mammalian species, with a focus on primates, has utilized databases like NCBI and tools such as BLAST to retrieve sequences albany.edu. These studies have allowed for the characterization of consensus sequences and the analysis of interspecies differences albany.edu.

Analysis of Evolutionary Rates and Patterns (e.g., rapid evolution)

TNP2 is recognized as a rapidly evolving gene, particularly within primate lineages albany.edunih.gov. This rapid evolution appears to be driven primarily by repeat sequence expansion and contraction, rather than solely by point mutations albany.edu. This pattern of evolution is distinct from that observed in PRM1 and PRM2, which, while also evolving relatively rapidly, exhibit conservation of certain positions like cysteine residues and arginine stretches albany.edu. The rapid evolution of testes-expressed genes, including TNP2, is often attributed to positive selection, potentially driven by sexual selection and sperm competition nih.govbiorxiv.org. However, relaxed selection can also contribute to rapid evolution biorxiv.org.

The rate of evolution can vary even within different regions of a gene or across different lineages frontiersin.org. The accelerated evolution of multi-copy gene systems, which the protamine cluster could be considered in a broader sense due to related function and clustering, has been documented, although the precise mechanisms, including the interplay of drift and selection, are complex elifesciences.org.

Coevolution with Other Spermatogenesis-Related Proteins (e.g., PRM1, PRM2)

The close physical linkage and coordinated expression of TNP2 with PRM1 and PRM2 suggest a coevolutionary relationship wikigenes.orgnih.gov. These proteins function sequentially in replacing histones during spermatid maturation, leading to the highly condensed chromatin structure of mature sperm researchgate.netresearchgate.net.

Studies in naturally ascrotal mammals, such as cetaceans, have provided insights into the coevolution of TNPs and PRMs. In species lacking intact PRM2 and TNP2, functional enhancements in PRM1 and TNP1 have been observed nih.govresearchgate.netoup.com. This suggests a coevolutionary adaptation in response to physiological challenges, such as the higher testicular temperatures in ascrotal mammals, supporting the Black Queen Hypothesis of reductive evolution where the loss of a function in one gene is compensated by the enhancement of function in another nih.govresearchgate.netoup.com.

The coordinated expression of PRM1, PRM2, and TNP2 transcripts in human spermatogenesis has been demonstrated, with their abundance highest in round and elongating spermatids nih.gov. The relative levels of these transcripts show a consistent pattern: PRM2 > PRM1 ≈ TNP2 nih.gov. This coordinated expression and the observed coevolutionary patterns highlight the intricate functional interplay between TNP2 and other proteins involved in sperm chromatin remodeling.

Functional Redundancy in Specific Contexts

While TNP2 plays a critical role in sperm chromatin condensation, studies, primarily in mouse models, have indicated some degree of functional redundancy with other proteins involved in this process, particularly TNP1. Single knockout mutations of either Tnp1 or Tnp2 in mice result in only subtle abnormalities in sperm, with males remaining fertile, although sometimes with reduced fertility researchgate.netnih.govresearchgate.netfrontiersin.orgoup.comoup.com. This suggests that one transition protein can partially compensate for the absence of the other researchgate.netoup.com.

Functional redundancy has also been discussed in the context of histone variants involved in modulating chromatin configuration during spermatogenesis frontiersin.org. Defects in some histone variants may have limited effects due to the redundant function of others or compensatory increases in expression frontiersin.org.

Polymorphisms and Mutations in the TNP2 Gene

Variations in the TNP2 gene, including single nucleotide polymorphisms (SNPs) and mutations, have been investigated for their potential association with male infertility. Studies have screened for these variations in both fertile and infertile male populations.

Analysis of the human TNP2 gene in infertile men and fertile controls has identified several SNPs. One study in an Iranian population examined six previously reported variations in the protamine gene cluster, including four SNPs in TNP2 (C1019T, G1272C, and G-del 1036 and 1046) nih.govbioline.org.br. While some altered genotypes were slightly more frequent in the infertile group, no statistically significant association was found between these specific TNP2 SNPs and idiopathic male infertility in this population nih.govbioline.org.br. Another study analyzing TNP1 and TNP2 sequences in a larger cohort of sterile and fertile men identified five amino acid substitution-causing SNPs in the open reading frame of the TNP2 gene nih.govscilit.com. However, none of these mutations were found exclusively in infertile patients researchgate.net.

Research on TNP2 polymorphisms has also been conducted in other mammals, such as cattle. A study in Chinese Holstein bulls identified three SNPs in the TNP2 gene (g.269 G>A in exon 1, g.480 C>T in intron 1, and g.1536 C>T in the 3'-UTR) plos.org. Association analysis showed that these SNPs were significantly correlated with semen quality traits plos.org. Specifically, the g.269 G>A SNP was a non-synonymous mutation leading to an amino acid change (Arginine to Histidine) plos.org. The g.1536 C>T SNP in the 3'-UTR was found to affect TNP2 mRNA expression, with certain genotypes associated with significantly higher expression levels, which are considered conducive to spermatogenesis plos.org.

These studies indicate that while specific TNP2 polymorphisms and mutations exist in human and other populations, their direct association with male infertility can be complex and may vary depending on the population and the specific genetic variant. Further research is needed to fully understand the impact of these genetic variations on TNP2 function and male reproductive health.

Impact of Single Nucleotide Polymorphisms (SNPs) on Gene Expression and Protein Function

Single nucleotide polymorphisms (SNPs) within the TNP2 gene have been investigated for their potential effects on gene expression and the resulting protein's function. These variations can occur in different regions of the gene, including exons, introns, and untranslated regions (UTRs), potentially influencing transcription, mRNA stability, and protein structure or abundance.

Research in Chinese Holstein bulls, for instance, identified three SNPs in the TNP2 gene: g.269 G>A (exon 1), g.480 C>T (intron 1), and g.1536 C>T (3'-UTR). researchgate.netresearchgate.net The non-synonymous SNP g.269 G>A, located in exon 1, was found to potentially alter the hydrophobicity and antigenic index of the this compound due to an amino acid change. researchgate.net This alteration may lead to changes in the protein's secondary structure and consequently affect its function. researchgate.net The SNP g.1536 C>T in the 3'-UTR was predicted to be located within a binding site for bta-miR-154, suggesting a potential role in post-transcriptional regulation of TNP2 gene expression. researchgate.net Studies in these bulls indicated that the CT genotype at the g.1536 C>T locus was associated with higher ejaculate volume and sperm motility after thawing compared to the CC genotype, suggesting that this SNP might influence TNP2 mRNA expression and subsequently impact sperm quality. researchgate.net

In humans, analyses of TNP1 and TNP2 gene sequences in fertile and infertile male populations have revealed SNPs within the open-reading frame of the TNP2 gene that cause amino acid substitutions. scilit.com For example, a study in Iranian men with varicocele, a condition associated with sperm DNA damage, identified three variants in the TNP2 gene: c.301C>T (p.R101C), c.391C>T (p.R131W), and g.IVS1-26G>C (rs8043625) in the intron. researchgate.net The g.IVS1-26G>C SNP in the intronic region showed a significant difference in genotype and allele frequencies between patients with varicocele and fertile controls. researchgate.net Although the exact mechanism is unclear, the high conservation of this SNP position across evolution suggests it might be involved in processes affecting gene expression, such as mRNA splicing. researchgate.net

These findings highlight that SNPs in different regions of the TNP2 gene can influence both gene expression levels and the functional properties of the resulting protein, with potential consequences for sperm development and male fertility.

Genetic Associations with Reproductive Phenotypes in Animal Models (e.g., effects on chromatin structure, fertility)

Animal models, particularly mice, have been instrumental in understanding the genetic associations between TNP2 and reproductive phenotypes, including its effects on chromatin structure and fertility.

Targeted disruption of the Tnp2 gene in mice has provided significant insights. Tnp2-null mice are fertile but produce smaller litters compared to wild-type mice, indicating a reduced fertility phenotype. nih.govtandfonline.comnih.gov While spermatogenesis appears largely normal in these mice, abnormalities in sperm chromatin condensation have been observed. nih.govtandfonline.comnih.gov Specifically, electron microscopy revealed abnormal focal condensations in early spermatids and incomplete chromatin condensation in epididymal sperm. nih.govtandfonline.comnih.gov The sperm chromatin from Tnp2-null mice was also found to be more accessible to intercalating dyes and more susceptible to acid denaturation, suggesting potential DNA strand breaks. nih.govtandfonline.comnih.gov These findings indicate that TNP2 is necessary for the completion of chromatin condensation and maintaining normal processing of protamine 2. nih.govtandfonline.comnih.gov

Interestingly, the effect of Tnp2 deletion on male fertility can be dependent on the genetic background of the mouse. oup.com On a mixed genetic background (C57BL/6J×129/Sv), Tnp2-null males exhibited normal fertility, albeit with smaller litter sizes. oup.com However, on an inbred 129/Sv background, Tnp2-null males were completely infertile despite displaying normal sexual behavior. oup.com This infertility on the 129/Sv background was associated with sperm head abnormalities, including malformed or detached acrosomes, and reduced sperm migration from the uterus into the oviduct. oup.com This suggests that interactions between the Tnp2 gene and other genes or factors present on different genetic backgrounds can influence the severity of the reproductive phenotype.

In addition to rodents, studies in other animal models, such as Chinese domestic pigs, have identified TNP2 as a gene related to reproductive traits with high haplotype similarity in certain breeds, suggesting it may have been under artificial selection. nih.gov

Table 1: Summary of TNP2 Genetic Variations and Associated Phenotypes in Animal Models

Animal ModelGenetic VariationLocationObserved Phenotype(s)Key FindingsSource
Mouse (Tnp2-null)Targeted gene deletionEntire geneReduced litter size, abnormal sperm chromatin condensation, increased sperm DNA susceptibility, abnormal sperm head morphology (genetic background dependent), reduced sperm migration (genetic background dependent)TNP2 necessary for complete chromatin condensation and protamine 2 processing; Phenotype severity influenced by genetic background. nih.govtandfonline.comnih.govoup.com
Chinese Holstein Bullg.269 G>A SNPExon 1Potential changes in protein structure and functionNon-synonymous SNP may alter protein properties. researchgate.net
Chinese Holstein Bullg.1536 C>T SNP3'-UTRAssociation with higher ejaculate volume and sperm motility (CT genotype)SNP in 3'-UTR potentially affects TNP2 mRNA expression. researchgate.net
Mouse (Tnp1-null, Tnp2-null double mutants)Targeted gene deletionsEntire genesDecreased normal sperm morphology, motility, chromatin condensation with lower total transition protein levels.Importance of overall transition protein levels; some unique functions for each protein; partial functional redundancy. oup.com
Chinese Domestic PigHaplotype variationsTNP2 geneAssociated with reproductive traitsTNP2 identified as a gene potentially under artificial selection related to reproduction. nih.gov

Table 2: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Human)Q05952
This compound (Mouse)P11378

Note: PubChem CIDs are typically assigned to chemical substances. For proteins, UniProtKB accession numbers are more commonly used identifiers. The provided UniProtKB accessions for human and mouse TNP2 are included in the table as they are relevant identifiers for the protein. uniprot.orguniprot.org## Genetic Landscape and Evolutionary Significance of this compound

TNP2 (Transition Protein 2) is a pivotal nuclear protein predominantly recognized for its indispensable function during spermiogenesis, the intricate process by which spermatids mature into spermatozoa. nih.govtandfonline.comnih.govmaayanlab.cloudnih.gov Alongside Transition Protein 1 (TNP1), TNP2 plays a critical role in the sequential replacement of histones with protamines, a process essential for the remarkable condensation of sperm chromatin. nih.govtandfonline.comnih.govmaayanlab.cloudnih.gov This chromatin remodeling is fundamental for the efficient packaging and protection of the paternal genome, directly impacting successful fertilization and subsequent embryonic development. nih.govtandfonline.comnih.govmaayanlab.cloudnih.gov

The genetic variability within the TNP2 gene holds significant implications for its expression profile, the functional integrity of the resulting protein, and ultimately, the reproductive capacity of males. Investigations utilizing various animal models have provided valuable insights into how genetic alterations in TNP2 can influence sperm development and fertility outcomes.

Impact of Single Nucleotide Polymorphisms (SNPs) on Gene Expression and Protein Function

Single nucleotide polymorphisms (SNPs) found within the TNP2 gene have been the subject of research to understand their potential influence on gene expression levels and the functional characteristics of the encoded protein. These genetic variations can reside in different segments of the gene, including exons, introns, and untranslated regions (UTRs), thereby potentially affecting transcription, the stability of messenger RNA (mRNA), and the protein's structure or abundance.

A study involving Chinese Holstein bulls identified three specific SNPs within the TNP2 gene: g.269 G>A situated in exon 1, g.480 C>T in intron 1, and g.1536 C>T located in the 3'-UTR. researchgate.netresearchgate.net The non-synonymous SNP at position g.269 G>A, found within exon 1, was suggested to potentially alter the hydrophobicity and antigenic index of the this compound as a consequence of an amino acid substitution. researchgate.net Such a change could lead to modifications in the protein's secondary structure, potentially impacting its function. researchgate.net The SNP g.1536 C>T in the 3'-UTR was predicted to lie within a binding site for bta-miR-154, suggesting a possible role in regulating TNP2 gene expression at the post-transcriptional level. researchgate.net Data from these bulls indicated that individuals with the CT genotype at the g.1536 C>T locus exhibited higher ejaculate volume and improved sperm motility after thawing when compared to those with the CC genotype, implying that this SNP might influence TNP2 mRNA expression and consequently affect semen quality. researchgate.net

In human populations, analyses of the TNP1 and TNP2 gene sequences in both fertile and infertile males have uncovered SNPs within the coding region of the TNP2 gene that result in amino acid substitutions. scilit.com For instance, a study focusing on Iranian men diagnosed with varicocele, a condition linked to sperm DNA damage, identified three variants in the TNP2 gene: c.301C>T (p.R101C), c.391C>T (p.R131W), and g.IVS1-26G>C (rs8043625) located in the intron. researchgate.net The g.IVS1-26G>C SNP, an intronic variation, displayed a notable difference in genotype and allele frequencies between men with varicocele and fertile control subjects. researchgate.net While the precise mechanism remains to be fully elucidated, the evolutionary conservation of this SNP position suggests a potential involvement in processes critical for gene expression, such as mRNA splicing. researchgate.net

These findings collectively indicate that SNPs in different regions of the TNP2 gene can influence both the level of gene expression and the functional attributes of the synthesized protein, with potential ramifications for sperm development and male fertility.

Genetic Associations with Reproductive Phenotypes in Animal Models (e.g., effects on chromatin structure, fertility)

Animal models, particularly mice, have served as invaluable tools for unraveling the genetic links between TNP2 and reproductive phenotypes, including its influence on chromatin structure and fertility.

The targeted disruption of the Tnp2 gene in mice has provided substantial insights into its physiological role. Mice lacking a functional Tnp2 gene are fertile but exhibit reduced litter sizes compared to their wild-type counterparts, pointing towards a diminished fertility phenotype. nih.govtandfonline.comnih.gov Although spermatogenesis appears largely normal in these mutant mice, abnormalities in sperm chromatin condensation have been documented. nih.govtandfonline.comnih.gov Electron microscopy studies revealed aberrant focal chromatin condensations in early spermatids and incomplete condensation in epididymal sperm. nih.govtandfonline.comnih.gov Furthermore, the sperm chromatin from Tnp2-null mice demonstrated increased accessibility to intercalating dyes and heightened susceptibility to acid denaturation, suggesting potential DNA strand breaks. nih.govtandfonline.comnih.gov These observations underscore the necessity of TNP2 for the complete condensation of chromatin and the normal processing of protamine 2. nih.govtandfonline.comnih.gov

Notably, the impact of Tnp2 deletion on male fertility can be contingent on the genetic background of the mouse model. oup.com On a mixed genetic background (C57BL/6J×129/Sv), Tnp2-null males displayed normal fertility, albeit with smaller average litter sizes. oup.com Conversely, on an inbred 129/Sv background, Tnp2-null males were completely infertile despite exhibiting normal mating behavior. oup.com This infertility in the 129/Sv background was correlated with abnormalities in sperm head morphology, including malformed or detached acrosomes, and a reduction in sperm's ability to migrate from the uterus into the oviduct. oup.com This highlights that interactions between the Tnp2 gene and other genetic factors present on different backgrounds can modulate the severity of the reproductive phenotype.

Investigations involving mutations in both the Tnp1 and Tnp2 genes in mice have further emphasized the importance of the cumulative level of transition proteins for proper sperm development and fertility. oup.com Epididymal sperm from mice with various combinations of Tnp1 and Tnp2 null alleles showed a general decline in normal morphology, motility, and chromatin condensation as the total levels of transition proteins decreased. oup.com While there appears to be some degree of functional redundancy between TNP1 and TNP2, each protein also seems to perform some distinct functions during spermiogenesis. oup.com

Beyond rodent models, studies in other animal species, such as Chinese domestic pigs, have identified TNP2 as a gene associated with reproductive traits, displaying high haplotype similarity in certain breeds, which may indicate a history of artificial selection. nih.gov

Table 1: Summary of TNP2 Genetic Variations and Associated Phenotypes in Animal Models

Animal ModelGenetic VariationLocationObserved Phenotype(s)Key FindingsSource
Mouse (Tnp2-null)Targeted gene deletionEntire geneReduced litter size, abnormal sperm chromatin condensation, increased sperm DNA susceptibility, abnormal sperm head morphology (genetic background dependent), reduced sperm migration (genetic background dependent)TNP2 necessary for complete chromatin condensation and protamine 2 processing; Phenotype severity influenced by genetic background. nih.govtandfonline.comnih.govoup.com
Chinese Holstein Bullg.269 G>A SNPExon 1Potential changes in protein structure and functionNon-synonymous SNP may alter protein properties. researchgate.net
Chinese Holstein Bullg.1536 C>T SNP3'-UTRAssociation with higher ejaculate volume and sperm motility (CT genotype)SNP in 3'-UTR potentially affects TNP2 mRNA expression. researchgate.net
Mouse (Tnp1-null, Tnp2-null double mutants)Targeted gene deletionsEntire genesDecreased normal sperm morphology, motility, chromatin condensation with lower total transition protein levels.Importance of overall transition protein levels; some unique functions for each protein; partial functional redundancy. oup.com
Chinese Domestic PigHaplotype variationsTNP2 geneAssociated with reproductive traitsTNP2 identified as a gene potentially under artificial selection related to reproduction. nih.gov

Methodological Approaches in Tnp2 Protein Research

Genetic Manipulation Models

Genetic manipulation models, particularly in mice, have been instrumental in understanding the physiological role of TNP2. These models allow for the alteration of TNP2 gene expression and the observation of the resulting phenotypic consequences.

Targeted Gene Knockout and Conditional Knockout Studies (e.g., mouse models)

Targeted gene knockout involves the permanent deletion or inactivation of a specific gene throughout an organism's development. In the context of TNP2, targeted knockout mouse models have been generated to study the effects of complete TNP2 deficiency. Studies using Tnp2-null mice have provided significant insights into its necessity for proper sperm development and male fertility. For instance, targeted disruption of the Tnp2 gene in mice has been achieved through homologous recombination, leading to the absence of detectable Tnp2 mRNA and protein. oup.comoup.com

Research using Tnp2 knockout mice on different genetic backgrounds has revealed varying fertility phenotypes. On a mixed C57BL/6J x 129/Sv background, Tnp2-deficient mice showed normal fertility, while on an inbred 129/Sv background, they exhibited total infertility. oup.comnih.gov This highlights the potential for genetic background to influence the phenotypic outcome of a Tnp2 knockout.

Detailed analysis of Tnp2-null mice has shown that while spermatogenesis is largely normal with unaffected testis weights and epididymal sperm counts, subtle abnormalities in testicular histology, such as a slight increase in sperm retention, can occur. nih.gov Importantly, Tnp2 deficiency has been linked to sperm head abnormalities and reduced sperm motility, contributing to male infertility observed in certain genetic backgrounds. nih.gov Electron microscopy studies of Tnp2-null mice have shown that germ cells are capable of undergoing chromatin condensation, but many spermatozoa display head abnormalities, including acrosomes not properly attached to the nuclear envelope. nih.gov

Studies have also explored the possibility of compensation by other proteins in the absence of TNP2. For example, an increased level of Tnp1 transcript has been observed in the testes of Tnp2-deficient mice, suggesting potential compensatory mechanisms by TNP1. nih.gov

Conditional knockout approaches offer a way to inactivate a gene in a specific tissue or at a particular developmental stage, circumventing potential embryonic lethality associated with conventional knockouts. wikipedia.orgnews-medical.net While the provided search results specifically detail targeted knockout of TNP2, the general principles of conditional knockout using systems like Cre-lox recombination are well-established and applicable to studying genes like TNP2 where temporal or tissue-specific deletion might be beneficial. wikipedia.orgnews-medical.net Conditional knockout allows for the study of genes essential for development at later life stages or in specific cell types, which is highly relevant for a protein like TNP2 that functions during a specific stage of germ cell differentiation. wikipedia.orgnews-medical.net

Here is a summary of findings from targeted knockout studies:

Genetic BackgroundFertility PhenotypeKey Observations
Mixed (C57BL/6J x 129/Sv)Normal fertilitySpermatogenesis largely normal.
Inbred (129/Sv)Total infertilitySperm head abnormalities, reduced sperm motility, slight increase in sperm retention in testes. oup.comnih.gov

Transgenic Overexpression Systems

Transgenic overexpression systems involve introducing extra copies of a gene or expressing a gene at higher levels than normal. This approach can help researchers investigate the effects of increased TNP2 dosage or expression in different cellular contexts or developmental stages.

Studies using transgenic mice have been employed to investigate the regulatory regions responsible for the stage-specific expression of the TNP2 gene during spermatogenesis. researcher.lifewikigenes.org For instance, transgenic mice generated by microinjection of fertilized eggs have demonstrated that specific flanking sequences of the rat TNP2 gene can direct reporter gene expression to postmeiotic male germ cells. researcher.life Research has shown that a relatively short 5' untranslated region of the rat Tnp2 gene is sufficient to confer testis- and spermatid-specific expression in transgenic mice. nih.gov

Transgenic models containing the human protamine gene cluster, which includes TNP2, have also been used to study the temporal expression patterns of these genes. These studies confirmed that the transgenic locus maintains appropriate temporal expression during testicular development. nih.gov

These transgenic approaches allow for the identification of gene regulatory elements and the study of the consequences of altered TNP2 expression levels or patterns on germ cell development and function.

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are essential for understanding the molecular properties of TNP2 protein, including its ability to bind DNA and interact with other proteins, as well as its impact on chromatin structure.

Protein-DNA Binding Assays (e.g., Electrophoretic Mobility Shift Assay)

Protein-DNA binding assays are used to determine if a protein can bind to a specific DNA sequence and to characterize the nature of this interaction. The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique for this purpose. thermofisher.comresearchgate.netthermofisher.comnih.gov EMSA is based on the principle that a protein-DNA complex migrates slower than free DNA in a non-denaturing gel matrix. thermofisher.comresearchgate.netthermofisher.comnih.gov

EMSA has been applied to study the interaction of TNP2 with DNA. Studies have shown that TP2 (TNP2) can bind to DNA, and this binding is influenced by factors such as zinc. nih.gov The carboxyl third of the TP2 molecule, which is rich in basic residues, is likely a major site for electrostatic DNA binding. nih.gov The preferential binding activity of TP2 to CpG sequences, often found in promoter regions, is dependent on zinc. nih.gov

EMSA allows for the qualitative identification of DNA-binding proteins and the determination of important binding sequences. thermofisher.com It can also be used quantitatively to measure binding affinity and to resolve complexes with different protein or DNA stoichiometry. researchgate.netthermofisher.com Variations of EMSA, such as the supershift assay using protein-specific antibodies, can confirm the identity of the protein in the complex. thermofisher.com

Protein-Protein Interaction Assays (e.g., Immunoprecipitation, Mass Spectrometry-based Proteomics, Yeast Two-Hybrid)

Understanding the proteins that interact with TNP2 is crucial for elucidating its molecular function and pathways. Various techniques are employed to identify and validate protein-protein interactions.

Immunoprecipitation (IP) is a method used to isolate a specific protein (TNP2 in this case) and its interacting partners from a complex mixture using an antibody specific to TNP2. The precipitated complex can then be analyzed to identify the interacting proteins. Co-immunoprecipitation (co-IP) is a variation where an antibody to one protein is used to precipitate a complex, and the presence of another protein in the precipitate indicates an interaction. dkfz.debiorxiv.org

Mass Spectrometry-based Proteomics can be used in conjunction with immunoprecipitation to identify a wide range of proteins that interact with TNP2. After IP, the protein complex is subjected to mass spectrometry, which identifies the proteins present based on their mass-to-charge ratios. dkfz.de This high-throughput approach can reveal novel interaction partners.

The Yeast Two-Hybrid (Y2H) system is a genetic method used to detect binary protein-protein interactions in vivo. dkfz.deebi.ac.ukcreative-proteomics.comnih.gov It is based on reconstituting a functional transcription factor through the interaction of two proteins of interest, a "bait" protein fused to a DNA-binding domain and a "prey" protein fused to a transcriptional activation domain. dkfz.deebi.ac.uknih.gov If the bait and prey proteins interact, the transcription factor is reconstituted, leading to the expression of a reporter gene. dkfz.deebi.ac.uknih.gov Y2H screening can be used to identify novel proteins that interact with TNP2. biorxiv.org While powerful for identifying potential interactions, Y2H results often require validation by other methods like co-IP. dkfz.debiorxiv.org

These techniques collectively provide a comprehensive view of the protein interaction network involving TNP2, offering insights into the molecular machinery it is part of during spermatogenesis.

Chromatin Structure Analysis (e.g., Electron Microscopy, Flow Cytometry with intercalating dyes, DNA denaturation assays)

TNP2 plays a direct role in the extensive chromatin remodeling that occurs during spermiogenesis. Therefore, techniques that analyze chromatin structure are essential for understanding TNP2 function.

Electron Microscopy (EM) provides high-resolution images of cellular structures, including the sperm nucleus and its condensed chromatin. EM studies have been used to visualize the morphological changes in the sperm head and chromatin condensation in Tnp2-deficient mice, revealing abnormalities in nuclear shaping and acrosome attachment. nih.gov

Flow Cytometry with intercalating dyes is a quantitative method to assess chromatin structure and DNA integrity. Dyes like Acridine Orange (AO) intercalate into DNA and exhibit different fluorescence properties depending on whether they are bound to double-stranded or single-stranded DNA. sjweh.fimdpi.com Changes in chromatin condensation or DNA integrity can affect the accessibility of these dyes and their fluorescence emission, which can be measured by flow cytometry. sjweh.fimdpi.com The Sperm Chromatin Structure Assay (SCSA) is a flow cytometry-based technique using AO that assesses DNA fragmentation and chromatin compaction by measuring the susceptibility of DNA to acid denaturation. mdpi.comnih.gov This assay can quantify the proportion of sperm with denatured DNA, which is indicative of compromised chromatin structure. sjweh.fimdpi.comnih.gov

DNA denaturation assays, often integrated into flow cytometry-based methods like SCSA, involve treating sperm DNA with agents (e.g., acid) to induce denaturation in regions with less stable chromatin structure or DNA breaks. The extent of denaturation is then measured, providing an indicator of chromatin integrity and condensation. nih.govsjweh.fimdpi.comnih.gov TP1 has been reported to decrease the melting temperature of DNA, while TP2 does the opposite, suggesting their distinct roles in chromatin remodeling. nih.gov

These techniques provide valuable information on the structural consequences of TNP2 presence and function during the formation of the highly condensed sperm nucleus.

Molecular and Cell Biological Techniques

Molecular and cell biological techniques are fundamental to studying the characteristics and behavior of this compound within cells and tissues. These methods provide insights into its spatial distribution, expression levels, and functional roles during spermatogenesis.

Immunofluorescence and Immunohistochemistry for Localization and Expression

Immunofluorescence (IF) and immunohistochemistry (IHC) are widely used techniques to determine the spatial and temporal localization of this compound in testicular tissue and other cell types. These methods utilize antibodies that specifically bind to TNP2, allowing its visualization within cellular structures.

Immunocytochemical distribution studies have shown that TNP2 immunoreaction is first detected at the tip of the nucleus in step 11 spermatids in mice. This localization remains over the anterior tip of the nucleus even in step 13 spermatids, a stage where chromatin condensation begins oup.com. In mouse seminiferous epithelium, this compound expression is restricted to spermatids in specific stages of the spermatogenic cycle researchgate.net. Studies using immunofluorescence staining have displayed the localization and distribution of Fam170a protein, which is involved in histone-to-protamine exchange, in mouse and human seminiferous tubules, providing context for the processes TNP2 is involved in oup.com.

Immunohistochemistry has also been employed to determine the distribution of nuclear proteins, including TP1 and TP2, in mice with mutations in Tnp genes. These studies revealed considerable overlap in the localization of nucleoprotein types during spermiogenesis, contrary to previous biochemical analyses suggesting sequential replacement nih.gov. The absence of one transition protein did not affect the timing of appearance of the other transition protein or protamines but did impact the displacement of the other transition protein, leading to its abnormal retention in the nucleus nih.gov.

Antibodies against TNP2 are commercially available and are used in immunodetection applications such as ELISA, immunofluorescence, and immunohistochemistry biocompare.com.

Gene Expression Analysis (e.g., RT-qPCR, Northern Blot, RNA-Seq, Microarray)

Analyzing the expression levels of the TNP2 gene (Tnp2) provides crucial information about when and where this protein is produced during development and in different physiological or pathological conditions. Various techniques are employed for this purpose, ranging from traditional methods like Northern blot to high-throughput approaches like RNA sequencing and microarrays.

Northern blot analysis has been used to examine the expression of the Tnp2 mRNA transcript. In studies involving Tnp2-mutant mice, Northern blot analysis of RNA from testes of different genotypes revealed the absence of a detectable 0.6 kb Tnp2 mRNA transcript in Tnp2-deficient mice oup.com. This technique allows for the visualization and quantification of specific mRNA molecules based on size and abundance rna-seqblog.comthermofisher.com.

Quantitative real-time polymerase chain reaction (RT-qPCR) is a sensitive and widely used method for quantifying mRNA expression levels. RT-qPCR has been utilized to assess TNP2 gene expression in various contexts, including studies on male infertility and the effects of gene polymorphisms abstractscorecard.comecerm.org. For instance, RT-qPCR was used to evaluate TNP2 expression levels in patients with azoospermia, although no significant difference in TNP2 genotyping and allelic frequency was found compared to fertile volunteers ecerm.org. In Chinese Holstein bulls, RT-qPCR showed that TNP2 mRNA relative expression was significantly higher in bulls with certain genotypes at a specific SNP site in the 3'-UTR compared to others nih.gov. RT-qPCR is also used for validating findings from high-throughput methods like RNA-Seq and microarrays rna-seqblog.combio-rad.comoup.com.

RNA sequencing (RNA-Seq) and microarray analysis are high-throughput technologies that allow for the simultaneous assessment of the expression of thousands of genes. RNA-Seq provides a comprehensive view of the transcriptome, enabling the identification and quantification of both known and novel transcripts rna-seqblog.combio-rad.com. Microarrays involve hybridizing labeled RNA samples to probes on a chip, providing a snapshot of gene expression levels rna-seqblog.combio-rad.comoup.com. While the provided search results mention RNA-Seq and microarray in the context of gene expression analysis techniques and studies of spermatogenesis-related genes, specific detailed findings solely focused on TNP2 expression from these methods in the context of the provided outline sections are not explicitly detailed in the snippets, beyond their general application and the mention of TNP2 being upregulated from P21 to adulthood in mouse testes in a microarray study oup.com.

Data from a study using RT-qPCR to analyze TNP2 mRNA relative expression in Chinese Holstein bulls with different genotypes at the g.1536 C>T site in the 3'-UTR is presented below:

GenotypeTNP2 mRNA Relative Expression (Mean ± SEM)P-value
CTSignificantly higher than TT<0.05
CCSignificantly higher than TT<0.05
TTLower than CT and CC<0.05

This data indicates a significant association between the g.1536 C>T SNP genotype and TNP2 mRNA expression levels in these bulls nih.gov.

Cell Culture and In Vitro Germ Cell Differentiation Models

Cell culture models and in vitro germ cell differentiation systems provide controlled environments to study TNP2 function and the processes it is involved in, such as chromatin remodeling during spermatogenesis. These models allow for manipulation of conditions and detailed observation of cellular events.

Studies have utilized in vitro systems to investigate germ cell development and differentiation from stem cells, such as human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) oup.comnih.gov. These models aim to recapitulate aspects of spermatogenesis in a dish, allowing researchers to study the expression and function of key proteins like TNP2 during these processes oup.com. While the provided snippets mention the use of hESCs and iPSCs for deriving germ cells and studying germ cell development, specific detailed research findings focusing solely on the role or expression of TNP2 within these in vitro differentiation models, as per the strict outline, are not extensively provided, beyond the general context of studying germ cell development markers oup.com.

Immortalized cell lines, in vitro differentiated cells, induced pluripotent stem cell lines, primary cells, and stem cells have been listed as biosamples where the TNP2 gene is expressed, indicating their potential use in cell culture-based studies of TNP2 genecards.org.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches are essential for analyzing biological data related to TNP2, including sequence information, structural predictions, and potential regulatory elements. These methods complement experimental techniques by providing predictive insights and facilitating data interpretation.

Sequence Analysis and Homology Modeling

Sequence analysis involves examining the primary structure of the this compound and its gene, while homology modeling predicts the three-dimensional structure of TNP2 based on known structures of related proteins. These approaches help in understanding the protein's potential function, structural domains, and evolutionary relationships.

Sequence analysis of boar transition protein 2 (TNP2) cDNA revealed an open reading frame of 414 bp, corresponding to 138 amino acids. The similarity at the amino acid level between boar and mouse/rat TNP2 is approximately 40%, while the similarity between boar and bull TNP2 is 64% nih.gov. This considerable sequence variation in the primary structure of TNP2 between species has led to the belief that TNP2 is involved in establishing species-specific sperm nucleus morphology oup.com.

The this compound contains a basic domain and two proposed zinc finger motifs, which sequence analysis helped identify oup.comnih.gov. These domains are thought to be responsible for the interaction of TNP2 with DNA oup.com.

Homology modeling is a computational technique used to predict the 3D structure of a protein when an experimental structure is not available, using the known structure of a homologous protein as a template ijpsonline.com. While the search results mention homology modeling in the context of protein structure prediction ijpsonline.com, and AlphaFold provides predicted 3D structures for the TNP2 gene genecards.org, specific detailed research findings on homology modeling applied to TNP2 itself and discussed within the provided snippets are limited. However, the presence of predicted structures genecards.org suggests that this approach is relevant to TNP2 research. Sequence similarity tools like BLAST are used to find homologous proteins, which can then serve as templates for homology modeling ijpsonline.com.

MicroRNA Target Prediction and mRNA Secondary Structure Analysis

MicroRNAs (miRNAs) are small non-coding RNA molecules that can regulate gene expression by binding to target mRNA molecules. Predicting miRNA binding sites on the TNP2 mRNA and analyzing the secondary structure of the TNP2 mRNA are important bioinformatics approaches to understand the post-transcriptional regulation of TNP2 expression.

Computational analyses using sequence alignment and tools like BLASTN have been used to identify potential miRNA target mRNAs, including Tnp2 mRNA oup.com. MicroRNA target prediction algorithms, such as miRanda, TargetScan, and PicTar, analyze features like complementarity between miRNA seed sequences and mRNA 3'-UTRs, thermodynamic stability of the duplex structure, and evolutionary conservation of the target site nih.gov.

Research has indicated that Mirn122a, a miRNA found in mouse testis, shares complementarity with a highly conserved sequence in the 3'-untranslated region (UTR) of the Tnp2 mRNA oup.com. This sequence in the 3'-UTR is conserved among human, mouse, and rat TNP2 mRNAs despite differences in the coding regions oup.com. Computational predictions using various bioinformatics software have identified TNP2 as a predicted target gene of bta-miR-154 in cattle nih.gov. The SNP g.1536 C>T in the 3'-UTR of bovine TNP2 was found to be located within the bta-miR-154 binding site nih.gov.

Analyzing the secondary structure of mRNA molecules can provide insights into their stability, localization, and accessibility to regulatory factors like miRNAs and RNA-binding proteins. Tools like mfold and RNAhybrid are used to predict mRNA secondary structures and the minimum free energy of hybridization between miRNAs and their target mRNAs oup.comnih.govmpg.de. The secondary structure of TNP2 mRNA and its hydrophilicity have been analyzed computationally nih.gov. Changes in the secondary structure of TNP2 due to non-synonymous SNPs may lead to changes in protein function nih.gov.

Data from a study predicting miRNA targets on TNP2 mRNA is summarized below:

SpeciesmiRNATNP2 mRNA Target Site LocationConservation
Mouse, Human, RatMirn122a3'-UTR (nt 2-9 of Mirn122a)Highly conserved in 3'-UTR across species
Bovinebta-miR-1543'-UTR (g.1536 C>T site)Predicted binding region

This table highlights predicted miRNA-binding sites on TNP2 mRNA in different species, suggesting a role for these miRNAs in regulating TNP2 expression nih.govoup.com.

Gene Regulatory Network Analysis

Research into this compound function involves analyzing its role within complex gene regulatory networks, particularly during spermatogenesis. TNP2 is a key nuclear protein essential for chromatin remodeling in elongating spermatids, mediating the transition from histone-based chromatin to a protamine-based structure. Understanding the regulatory network controlling TNP2 expression and the genes it influences is crucial for elucidating its function and the implications of its dysregulation.

Studies have shown that the expression of the TNP2 gene is subject to both transcriptional and post-transcriptional regulation. For instance, the cannabinoid receptor 1 (CB1) is suggested to regulate Tnp2 transcription in mouse round and elongating spermatids researchgate.net. This regulation may involve covalent modifications that relax chromatin and facilitate the recruitment of factors like CREMt to the Tnp2 promoter region researchgate.net.

Post-transcriptional regulation of Tnp2 mRNA has also been identified. MicroRNAs (miRNAs), such as Mirn122a (also known as hsa-miR-122a), have been shown to negatively regulate Tnp2 mRNA expression through cleavage, suggesting a layer of post-transcriptional control in mammalian testis oup.comnih.govneliti.com. Site-directed mutagenesis experiments involving Mirn122a indicate that base pairing with a complementary site in the 3′-untranslated region (UTR) of Tnp2 mRNA is essential for this downregulation oup.com.

The TNP2 gene is located within a gene cluster that includes PRM1 and PRM2, genes encoding protamines, which are also crucial for sperm chromatin condensation genecards.orgwikigenes.org. This clustering and coordinate expression suggest a shared or interconnected regulatory mechanism wikigenes.org. The PRM1, PRM2, and TNP2 locus exists as a single, coordinately expressed genic domain wikigenes.org.

Chromatin immunoprecipitation sequencing (ChIP-seq) studies provide insights into the regulatory landscape around the Tnp2 gene. Analysis of histone modifications like H3K27cr, H3K27ac, and H3K4me1 in spermatocytes and round spermatids has revealed specific patterns around the Tnp2 gene, indicating potential active distal enhancers researchgate.net. While some databases suggest an absence of regulatory elements directly within the Tnp2 region, other analyses identify potential transcription factor binding sites in the TNP2 gene promoter, including AML1a, AP-1, and STAT3 genecards.orgebi.ac.uk.

RNA sequencing (RNA-Seq) analysis has been used to profile transcripts present in spermatozoa, confirming the presence of TNP2 mRNA nih.gov. Altered TNP2 transcript levels and aberrant detection in developing sperm cells have been correlated with sperm differentiation issues and asthenozoospermia, supporting the notion that dysregulated TNP2 expression is linked to defects in sperm morphology and maturation nih.govmaayanlab.cloud. Studies have found significantly lower levels of TNP2 transcripts in spermatozoa from asthenozoospermic men compared to normozoospermic men nih.gov.

Protein-protein interaction networks involving TNP2 also contribute to the understanding of its regulatory context. Databases like STRING identify proteins that interact with TNP2, including other transition proteins (TNP1), protamines (PRM1, PRM2, PRM3), and other nuclear proteins involved in spermatogenesis and chromatin organization such as KPNA3, KDM3A, and H1-7 string-db.org. These interactions highlight TNP2's involvement in multi-protein complexes crucial for chromatin remodeling researchgate.netstring-db.org.

Interaction PartnerType of Interaction (Inferred)EvidenceSource
TNP1Physical/Functional AssociationTextmining, Experiments, Databases, Co-expressionSTRING string-db.org
PRM1Physical/Functional AssociationTextmining, Experiments, Databases, Co-expressionSTRING string-db.org
PRM2Physical/Functional AssociationTextmining, Experiments, Databases, Co-expressionSTRING string-db.org
PRM3Physical/Functional AssociationPhysical/Functional AssociationSTRING string-db.org
KPNA3Physical/Functional AssociationPhysical/Functional AssociationSTRING string-db.org
KDM3APhysical/Functional AssociationPhysical/Functional AssociationSTRING string-db.org
H1-7Physical/Functional AssociationPhysical/Functional AssociationSTRING string-db.org
Mirn122a (hsa-miR-122a)Post-transcriptional regulation (mRNA cleavage)ExperimentalBiology of Reproduction oup.com, NCBI nih.gov, Neliti neliti.com
CB1 (Cannabinoid Receptor 1)Transcriptional regulationExperimental (Mouse model)ResearchGate researchgate.net
p300 (KAT3B)Post-translational modification (Acetylation)ExperimentalNCBI nih.gov, GeneCards maayanlab.cloud
BRDTTranscriptional Partner/Binding Site AssociationChIP-seq, Experimental (Mouse model)bioRxiv biorxiv.org

The acetylation of TNP2, primarily mediated by the acetyltransferase p300 (KAT3B), represents another regulatory layer nih.govmaayanlab.cloud. This post-translational modification can reduce TNP2's DNA condensing capability and alter its interaction with histone chaperones, fine-tuning the chromatin remodeling process maayanlab.cloud.

The regulatory network involving TNP2 is complex, encompassing transcriptional control by factors like CREMt and potentially CB1, post-transcriptional regulation by miRNAs such as Mirn122a, and interactions with other nuclear proteins and epigenetic modifiers during the specialized process of spermatogenesis. Dysregulation within this network can lead to impaired sperm development and male infertility nih.govmaayanlab.cloud.

Q & A

Q. What is the functional role of TNP2 in chromatin remodeling during spermiogenesis?

TNP2 (Transition Nuclear Protein 2) transiently replaces histones during spermiogenesis, facilitating chromatin condensation by enabling the replacement of nucleosomal histones with protamines. This process is critical for sperm head elongation and DNA compaction. TNP2 is not essential for initiating chromatin condensation but ensures proper processing of protamine 2 (PRM2) and final chromatin stabilization .

Q. How can TNP2 expression be detected in mammalian testicular tissue?

  • Methodology : Use validated TNP2-specific antibodies (e.g., rabbit polyclonal antibodies) for Western blotting (WB) or immunohistochemistry (IHC). For WB, testis nuclear protein extracts are separated via SDS-PAGE (10% gel) and probed with anti-TNP2 antibodies. Developmental studies in mice show TNP2 protein is detectable from postnatal day 26 onward .
  • Controls : Include samples from TNP2 knockout models to confirm antibody specificity.

Q. What experimental models are used to study TNP2 knockout phenotypes?

CRISPR-mediated knockout mice lacking TNP2 exhibit sperm head abnormalities, acrosomal defects, and reduced fertility. These models reveal that TNP2 deficiency disrupts PRM2 processing, leading to incomplete chromatin condensation and increased DNA breaks .

Q. How do TNP2 and protamines interact during spermiogenesis?

TNP2 acts as an intermediary between histones and protamines. Biochemical assays show TNP2 binds DNA via its basic carboxyl-terminal domain and zinc-finger motifs, stabilizing transient DNA-protein complexes before protamine incorporation. This interaction is critical for species-specific nuclear shaping .

Advanced Research Questions

Q. What contradictions exist regarding TNP2's role in male fertility?

While TNP2 knockout mice exhibit subfertility and sperm defects , some studies suggest TNP2 is not strictly required for fertility. For example, TNP1 deficiency can be partially compensated by TNP2, but aberrant chromatin remodeling still reduces fertility . These contradictions highlight context-dependent roles of TNP2 in chromatin dynamics.

Q. How do SNPs in the TNP2 gene influence semen quality traits in bovines?

  • Key SNPs :
  • g.269 G>A : Non-synonymous mutation (Arg62His) alters hydrophobicity and DNA-binding capacity .
  • g.1536 C>T : Located in the 3' UTR, disrupts bta-miR-154 binding, increasing TNP2 mRNA expression .
    • Methodology :
  • PCR-RFLP : Use primers (e.g., forward: 5'-CGCAGCTTCCTGGAGTTTAC-3'; reverse: 5'-TGGCGACTGGAGTTCTTG-3') with restriction enzymes (HpaII, HindIII) to genotype SNPs .
  • Association analysis : Correlate genotypes with sperm motility, ejaculate volume, and chromatin integrity .

Q. How is TNP2 translation regulated during spermatid differentiation?

The 3' untranslated region (UTR) of TNP2 mRNA contains secondary structures (stem-loops) that bind regulatory proteins, delaying translation until the elongating spermatid stage. Premature translation (e.g., in transgenic mice with hGH 3'UTR replacements) causes abnormal sperm head morphogenesis and infertility .

Q. What bioinformatics tools predict TNP2-miRNA interactions?

Tools like TargetScan , RNA22 , and RNAhybrid identify miRNA binding sites in TNP2's 3' UTR. For example, bta-miR-154 targets the g.1536 C>T locus, with the T allele reducing miRNA-mediated repression .

Methodological Tables

Q. Table 1: Primer Sequences for TNP2 SNP Analysis

SNP LocusForward Primer (5'→3')Reverse Primer (5'→3')Restriction Enzyme
g.269 G>ACGCAGCTTCCTGGAGTTTACTGGCGACTGGAGTTCTTGHpaII
g.1536 C>TATGCCGAGCTTCCTGGAGTCGAGTGCGACTGGAGTTCHindIII
Adapted from

Q. Table 2: Functional Impact of TNP2 SNPs

SNPLocationFunctional ConsequencePhenotypic Association
g.269 G>AExon 1Alters zinc-finger domain; reduces DNA affinityReduced sperm motility
g.1536 C>T3' UTRDisrupts miR-154 binding; increases TNP2 levelsHigher ejaculate volume
Summarized from

Key Research Gaps

  • Temporal regulation : How do stage-specific RNA-binding proteins interact with TNP2's 3' UTR?
  • Compensatory mechanisms : Can TNP1 fully compensate for TNP2 loss in primates?
  • Evolutionary conservation : Are TNP2-protamine interactions conserved across mammals?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.